![molecular formula C10H17N3O B1613043 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 902837-19-8](/img/structure/B1613043.png)
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, commonly referred to as 3-IPO, is a synthetic organic compound with a wide range of biomedical applications. It is a derivative of piperidine, a cyclic amine, and is a heterocyclic aromatic compound. 3-IPO is a versatile compound with a variety of potential uses, including in pharmaceuticals, as a reagent for organic synthesis, and in biochemistry.
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The oxadiazole moiety in the compound is known for its prominence in medicinal chemistry due to its resemblance to biologically significant heterocycles . This structural feature can be exploited to synthesize potential therapeutic agents, particularly as it may offer stability against hydrolysis. The piperidine ring, a common motif in drug molecules, can interact with biological targets, potentially leading to new treatments for various diseases.
Material Science: Organic Semiconductor Precursors
The unique structure of “3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine” could serve as a precursor for organic semiconductors. Its solid-liquid mixture form at room temperature suggests potential utility in the synthesis of materials with specific conductive properties, which are valuable in the creation of electronic devices .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Given the compound’s structure, it may interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19526 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed in the gastrointestinal tract .
properties
IUPAC Name |
5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHLIISYGVVOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639916 | |
Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-19-8 | |
Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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